molecular formula C14H16N2O3 B2544929 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 554425-50-2

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2544929
CAS No.: 554425-50-2
M. Wt: 260.293
InChI Key: QNAOZDDPIAUCHN-UHFFFAOYSA-N
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Description

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of phthalazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as pentylamine and phthalic anhydride.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid: A structurally related compound with a phenyl group instead of a pentyl group.

  • Phthalazine derivatives: Other derivatives of phthalazine with different substituents and functional groups.

Uniqueness: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its specific pentyl group, which influences its chemical and biological properties

Biological Activity

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid is a synthetic compound belonging to the class of dihydrophthalazine derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3C_{12}H_{13}N_{3}O_{3} with a molecular weight of 233.25 g/mol. The structure features a phthalazine core with an oxo group at position 4 and a pentyl substituent at position 3, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

Biological Activity Evaluation

A study conducted on structurally related compounds indicated that modifications in the dihydrophthalazine structure can significantly influence biological activity. This suggests that this compound may have varied effects depending on its specific interactions with biological targets.

Biological Activity Effect Reference
Enzyme InhibitionModerate
AntimicrobialPotential
AnticancerCytotoxic

Case Studies

  • Serine Protease Inhibition : A patent study highlighted the effectiveness of similar compounds in inhibiting hepatitis C virus NS3/NS4A protease, suggesting that this compound could be explored as a therapeutic agent against viral infections .
  • Antimicrobial Testing : In vitro tests on related dihydrophthalazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific tests on this compound are pending, the results imply a promising avenue for exploration .

Properties

IUPAC Name

4-oxo-3-pentylphthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-3-6-9-16-13(17)11-8-5-4-7-10(11)12(15-16)14(18)19/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOZDDPIAUCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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